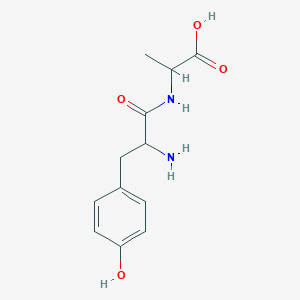

Tyrosine Alanine dipeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-tyrosyl-L-alanine is a dipeptide composed of the amino acids L-tyrosine and L-alanine. This compound is formed through the condensation of these two amino acids, resulting in a peptide bond. L-tyrosyl-L-alanine is of interest due to its potential biological activities and its role in various biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-tyrosyl-L-alanine typically involves the formation of a peptide bond between L-tyrosine and L-alanine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of L-tyrosyl-L-alanine can be achieved through biocatalysis using enzymes such as α-ester acyltransferase. This method involves the use of immobilized cells expressing the enzyme to catalyze the reaction between L-tyrosine and L-alanine methyl ester. The reaction conditions are optimized to achieve high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

L-tyrosyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to release the constituent amino acids.

Substitution: The amino group of L-alanine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of quinones from the phenolic group.

Hydrolysis: Release of L-tyrosine and L-alanine.

Substitution: Formation of substituted derivatives of L-tyrosyl-L-alanine.

Applications De Recherche Scientifique

L-tyrosyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein synthesis and degradation.

Medicine: Explored for its potential therapeutic effects, including its role in promoting melanin synthesis.

Industry: Utilized in the production of peptide-based drugs and supplements.

Mécanisme D'action

L-tyrosyl-L-alanine exerts its effects primarily through its constituent amino acids. L-tyrosine is a precursor for the synthesis of catecholamine neurotransmitters such as dopamine, epinephrine, and norepinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation and stress response . L-alanine is involved in protein synthesis and energy metabolism.

Comparaison Avec Des Composés Similaires

L-tyrosyl-L-alanine can be compared with other dipeptides such as L-alanyl-L-tyrosine and L-phenylalanyl-L-alanine. While all these compounds contain peptide bonds and exhibit similar chemical properties, their biological activities and applications may differ. For example, L-alanyl-L-tyrosine is known for its role in promoting melanin synthesis, whereas L-phenylalanyl-L-alanine is studied for its potential use in drug delivery systems .

List of Similar Compounds

- L-alanyl-L-tyrosine

- L-phenylalanyl-L-alanine

- L-tyrosyl-L-phenylalanine

Propriétés

IUPAC Name |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKUJNGEGZDXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tyrosyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)